TERT-BUTYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE
Overview
Description
TERT-BUTYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a methoxyphenyl group, and an enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE typically involves the esterification of (2E)-3-(4-methoxyphenyl)prop-2-enoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of solid acid catalysts in a packed bed reactor can also improve the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The enoate moiety can be reduced to form the corresponding alkane.
Substitution: The tert-butyl group can be substituted with other alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Alkyl halides in the presence of a strong base such as sodium hydride (NaH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-hydroxyphenyl)prop-2-enoate.
Reduction: Formation of tert-butyl 3-(4-methoxyphenyl)propanoate.
Substitution: Formation of various tert-butyl alkyl esters depending on the alkyl halide used.
Scientific Research Applications
TERT-BUTYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of TERT-BUTYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE involves its interaction with specific molecular targets. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The enoate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts. These interactions can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
TERT-BUTYL (2E)-3-(4-HYDROXYPHENYL)PROP-2-ENOATE: Similar structure but with a hydroxyl group instead of a methoxy group.
TERT-BUTYL (2E)-3-(4-CHLOROPHENYL)PROP-2-ENOATE: Similar structure but with a chlorine atom instead of a methoxy group.
TERT-BUTYL (2E)-3-(4-NITROPHENYL)PROP-2-ENOATE: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
TERT-BUTYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity
Properties
IUPAC Name |
tert-butyl (E)-3-(4-methoxyphenyl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)17-13(15)10-7-11-5-8-12(16-4)9-6-11/h5-10H,1-4H3/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWWOECUORSLLB-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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